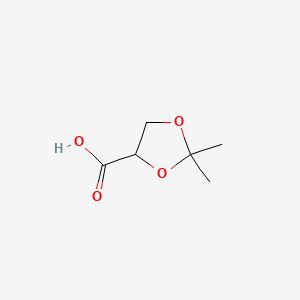

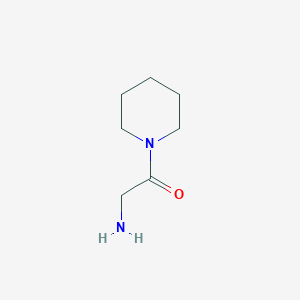

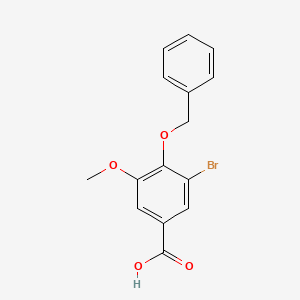

![molecular formula C10H6N2O3 B3037804 Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62208-68-8](/img/structure/B3037804.png)

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

概要

説明

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of benzofuran, a heterocyclic compound . This compound has been evaluated for its inhibition on PARP enzyme activity, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Synthesis Analysis

The synthesis of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular structure of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is complex, with a benzofuran ring fused with a pyrimidine ring . The structure-activity relationship of this compound has been summarized in the context of PARP-1 inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, focusing on six unique applications:

Anticancer Agents

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: derivatives have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cells . The mechanism involves the inhibition of DNA repair processes, leading to increased DNA damage and apoptosis in cancer cells .

Antiviral Agents

These compounds have also been explored for their antiviral properties. Benzofuro[3,2-d]pyrimidine derivatives have demonstrated activity against a range of viruses by interfering with viral replication processes. This makes them promising candidates for the development of new antiviral drugs .

Anti-inflammatory Agents

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This application is particularly relevant for treating chronic inflammatory diseases .

Antimicrobial Agents

The antimicrobial activity of these compounds has been well-documented. They are effective against a variety of bacterial and fungal pathogens. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .

Neuroprotective Agents

Research has shown that Benzofuro[3,2-d]pyrimidine derivatives can act as neuroprotective agents. They help in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly significant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

PARP-1 Inhibitors

Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors are a class of drugs used in cancer therapy. Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential PARP-1 inhibitors. They can enhance the efficacy of chemotherapy by preventing the repair of DNA damage in cancer cells, thereby promoting cell death .

作用機序

Target of Action

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential analgesic and antitumor agents . They are synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes .

Mode of Action

The mode of action of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with its targets, leading to changes in the cellular environment. The compounds are synthesized via the aza-Wittig reaction of functionalized iminophosphoranes . This reaction results in the formation of carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . The resulting compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy .

Biochemical Pathways

It is known that these compounds can inhibit the proliferation of certain human cancer cell lines This suggests that they may interfere with the cellular pathways involved in cell growth and division

Pharmacokinetics

The compounds are synthesized via reactions that result in the formation of carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to form the final compounds . This process could potentially enhance the bioavailability of these compounds, but further studies are needed to confirm this.

Result of Action

The result of the action of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is the inhibition of the proliferation of certain human cancer cell lines . This suggests that these compounds may have potential as anticancer agents. In addition, these compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy , indicating potential analgesic properties.

Action Environment

The action environment of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity of these compounds. For example, the synthesis of these compounds involves reactions at specific temperatures . Changes in these conditions could potentially affect the efficacy and stability of these compounds.

将来の方向性

The future directions for the study of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione could involve further exploration of its potential as a novel PARP-1 inhibitor . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in different biological contexts .

特性

IUPAC Name |

1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFPKTKTPDVQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260056 | |

| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

62208-68-8 | |

| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62208-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

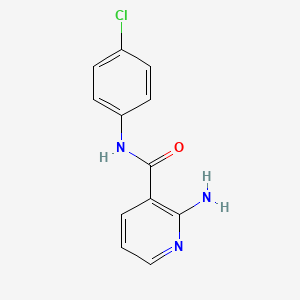

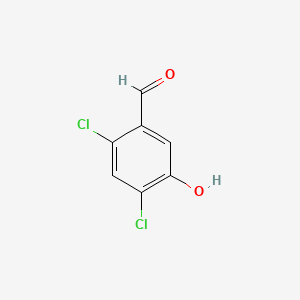

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)